molecular formula C11H20INO4 B13649807 Methyl N-Boc-2-amino-5-iodopentanoate

Methyl N-Boc-2-amino-5-iodopentanoate

Cat. No.: B13649807
M. Wt: 357.19 g/mol
InChI Key: UIRGEQFGUBOMIT-UHFFFAOYSA-N
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Description

Methyl N-Boc-2-amino-5-iodopentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, an iodine atom on the pentanoate chain, and a methyl ester group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-Boc-2-amino-5-iodopentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of 2-amino-5-iodopentanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the N-Boc protected amino acid.

    Esterification: The carboxylic acid group of the N-Boc protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-Boc-2-amino-5-iodopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).

    Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Deprotection Reactions: 2-amino-5-iodopentanoic acid.

    Ester Hydrolysis: N-Boc-2-amino-5-iodopentanoic acid.

Scientific Research Applications

Methyl N-Boc-2-amino-5-iodopentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and probes.

    Medicine: It is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl N-Boc-2-amino-5-iodopentanoate is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions during synthesis. The iodine atom serves as a reactive site for further functionalization, allowing for the introduction of various substituents. The methyl ester group facilitates the compound’s incorporation into larger molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-Boc-2-amino-4-iodobutanoate: Similar structure but with a shorter carbon chain.

    Methyl N-Boc-2-amino-6-iodohexanoate: Similar structure but with a longer carbon chain.

    Methyl N-Boc-2-amino-5-bromopentanoate: Similar structure but with a bromine atom instead of iodine.

Uniqueness

Methyl N-Boc-2-amino-5-iodopentanoate is unique due to the specific positioning of the iodine atom on the pentanoate chain, which provides distinct reactivity and functionalization options compared to its analogs. The combination of the Boc protecting group and the methyl ester group also enhances its utility in various synthetic applications.

Properties

Molecular Formula

C11H20INO4

Molecular Weight

357.19 g/mol

IUPAC Name

methyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)

InChI Key

UIRGEQFGUBOMIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCI)C(=O)OC

Origin of Product

United States

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